molecular formula C8H13ClO2 B13304639 4-(2-Chloroethyl)oxane-4-carbaldehyde

4-(2-Chloroethyl)oxane-4-carbaldehyde

Cat. No.: B13304639
M. Wt: 176.64 g/mol
InChI Key: ZNFOQZDWWGJYBU-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₈H₁₃ClO₂. It is a derivative of oxane, featuring a chloroethyl group and an aldehyde functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with chloroethyl reagents under controlled conditions. One common method includes the use of 2-chloroethanol and oxane in the presence of a strong acid catalyst to facilitate the formation of the chloroethyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloroethyl)oxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)oxane-4-carbaldehyde
  • 4-(2-Iodoethyl)oxane-4-carbaldehyde
  • 4-(2-Fluoroethyl)oxane-4-carbaldehyde

Uniqueness

4-(2-Chloroethyl)oxane-4-carbaldehyde is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group provides distinct chemical properties compared to its bromo, iodo, and fluoro counterparts .

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

4-(2-chloroethyl)oxane-4-carbaldehyde

InChI

InChI=1S/C8H13ClO2/c9-4-1-8(7-10)2-5-11-6-3-8/h7H,1-6H2

InChI Key

ZNFOQZDWWGJYBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCCl)C=O

Origin of Product

United States

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